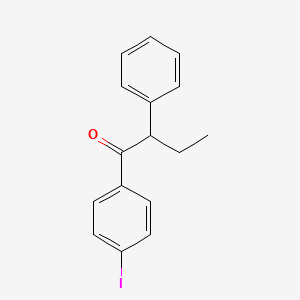

1-(4-Iodophenyl)-2-phenylbutan-1-one

Descripción

1-(4-Iodophenyl)-2-phenylbutan-1-one is a ketone derivative featuring a 4-iodophenyl group and a phenyl substituent on a butanone backbone. The iodine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions, while the ketone moiety enables participation in condensation and nucleophilic addition reactions .

Propiedades

Número CAS |

219901-56-1 |

|---|---|

Fórmula molecular |

C16H15IO |

Peso molecular |

350.19 g/mol |

Nombre IUPAC |

1-(4-iodophenyl)-2-phenylbutan-1-one |

InChI |

InChI=1S/C16H15IO/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3 |

Clave InChI |

QTFDWVRCMKYTMQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(4-Iodophenyl)-2-phenylbutan-1-one typically involves the iodination of a precursor compound. One common method includes the reaction of 4-iodoacetophenone with phenylmagnesium bromide, followed by the addition of butanone. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often include the use of automated reactors and continuous flow systems to enhance the yield and reduce production time .

Análisis De Reacciones Químicas

1-(4-Iodophenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Aplicaciones Científicas De Investigación

1-(4-Iodophenyl)-2-phenylbutan-1-one has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in various coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mecanismo De Acción

The mechanism of action of 1-(4-Iodophenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The iodine atom in the phenyl ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Comparación Con Compuestos Similares

Structural Analogs

Halogen-Substituted Butanones

Compounds with halogen substituents on the phenyl ring exhibit distinct electronic and steric properties. Key examples include:

Key Observations :

- Electron-Withdrawing Effects : The iodine atom in 1-(4-Iodophenyl)-2-phenylbutan-1-one enhances stability in radical reactions and facilitates Suzuki couplings compared to fluorine or bromine analogs .

- Steric Bulk : Iodine’s larger atomic radius may hinder reactions at the ortho position compared to smaller halogens like fluorine.

Chalcone Derivatives

(E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one () shares a conjugated enone system but differs in substitution:

- Activity : Exhibits antimicrobial and antioxidant properties, attributed to the α,β-unsaturated ketone and halogenated aryl groups .

- Synthesis: Prepared via Claisen-Schmidt condensation, contrasting with the Knoevenagel method used for 1-(4-Iodophenyl)-2-phenylbutan-1-one .

Pharmacological Analogs

Anticancer Agents

A pyrazolone derivative, 1-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile (), demonstrates potent anticancer activity (IC₅₀: 30.68–60.72 µM) against MCF7 breast cancer cells.

Neurological Agents

AM251 (), a CB1 receptor inverse agonist, contains a 4-iodophenyl group but within a pyrazole-carboxamide scaffold. While 1-(4-Iodophenyl)-2-phenylbutan-1-one lacks the heterocyclic core, both compounds highlight the pharmacological relevance of iodinated aryl groups in targeting neurological pathways .

Yield Comparison :

- The Knoevenagel method () achieves higher yields (76–89%) compared to palladium-catalyzed cross-couplings (e.g., 67% for 1-(4-bromophenyl)-2-(4-iodophenyl)ethyne) .

Actividad Biológica

1-(4-Iodophenyl)-2-phenylbutan-1-one, also known as a ketone derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an iodine atom on the phenyl ring, which may influence its reactivity and interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(4-Iodophenyl)-2-phenylbutan-1-one can be represented as follows:

It features a butanone backbone with phenyl groups and an iodine substituent that may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of iodoaryl ketones have shown significant activity against multi-resistant bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has suggested that 1-(4-Iodophenyl)-2-phenylbutan-1-one may possess anticancer properties. The presence of the iodine atom is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent.

The biological activity of 1-(4-Iodophenyl)-2-phenylbutan-1-one can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes crucial for cancer cell survival and proliferation.

- Interaction with Cell Membranes : The lipophilic nature due to the phenyl groups allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, derivatives similar to 1-(4-Iodophenyl)-2-phenylbutan-1-one were tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria, showcasing promising antimicrobial potential.

Study 2: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of 1-(4-Iodophenyl)-2-phenylbutan-1-one on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer activity. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to control groups.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅IO |

| Antimicrobial MIC | 8 - 32 µg/mL |

| Cancer Cell IC50 | 15 µM |

| Apoptosis Rate | Increased in treated cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.